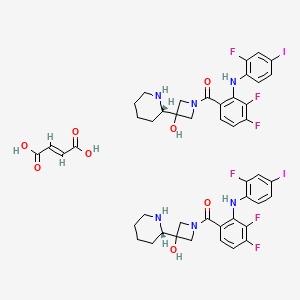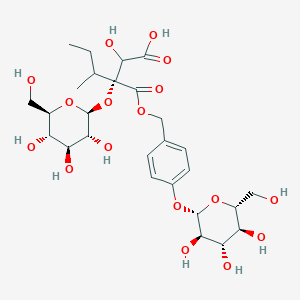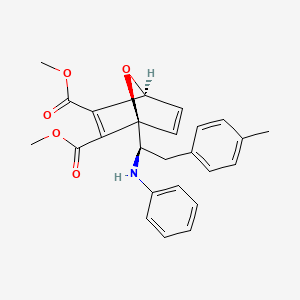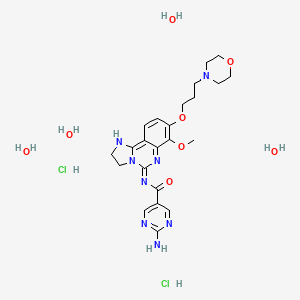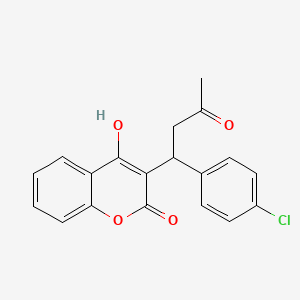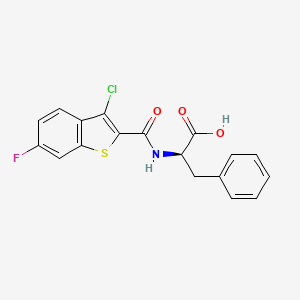
CU CPT 4a
Übersicht
Beschreibung
CU CPT 4a ist ein selektiver Inhibitor des Toll-like-Rezeptors 3 (TLR3). Es wurde gezeigt, dass es die durch den TLR3/Doppelstrang-RNA-Komplex vermittelten nachgeschalteten Signalwege hemmt und so die Produktion von Tumornekrosefaktor-Alpha (TNF-α) und Interleukin-1 Beta (IL-1β) in ganzen Zellen reduziert . Diese Verbindung hat ein Potenzial gezeigt, die Mortalität von Kryptenzellen bei Mäusen zu reduzieren und das gastrointestinale Syndrom zu mildern .
Wissenschaftliche Forschungsanwendungen
CU CPT 4a has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
CU CPT 4a is a potent and highly selective inhibitor of Toll-like receptor 3 (TLR3) . TLR3 is a key player in the innate immune response, recognizing double-stranded RNA (dsRNA) and triggering a signaling cascade that leads to the production of inflammatory cytokines .
Mode of Action
This compound interacts with TLR3 by competing with dsRNA for binding . This interaction inhibits the formation of the TLR3/dsRNA complex, thereby suppressing the downstream signaling pathways mediated by this complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR3 signaling pathway. By inhibiting the formation of the TLR3/dsRNA complex, this compound suppresses the downstream signaling pathways mediated by this complex . This results in the inhibition of the production of inflammatory cytokines such as TNF-α and IL-1β .
Pharmacokinetics
It is soluble in dmso , which suggests that it may be administered in a suitable vehicle for in vivo studies.
Result of Action
The inhibition of TLR3 signaling by this compound leads to a reduction in the production of inflammatory cytokines . This can have a significant impact on the cellular environment, potentially reducing inflammation and immune responses. In addition, this compound has been shown to reduce the mortality of crypt cells in mice and alleviate gastrointestinal syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of dsRNA, which this compound competes with for binding to TLR3, can affect the efficacy of the compound
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
CU CPT 4a plays a significant role in biochemical reactions by interacting with TLR3, a type of protein that plays a key role in the innate immune system . It competes with dsRNA for binding to TLR3, thereby inhibiting the activation of TLR3-mediated downstream signaling pathways .
Cellular Effects
In various types of cells, this compound influences cell function by inhibiting the production of TNF-α and IL-1β, two crucial cytokines involved in inflammatory responses . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to TLR3 and inhibiting its activation . This inhibition prevents the downstream signaling pathways mediated by the TLR3/dsRNA complex, leading to a decrease in the expression of TNF-α and IL-1β .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CU CPT 4a beinhaltet die Reaktion von 3-Chlor-6-Fluorbenzo[b]thiophen-2-carbaldehyd mit ®-3-Phenyl-2-(Hydroxyimino)propansäure unter bestimmten Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann ein Erhitzen beinhalten, um die Reaktion zu fördern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Qualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CU CPT 4a unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Chlor- und Fluorsubstituenten am Benzo[b]thiophenring . Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie DMSO oder Acetonitril durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen Amin-Derivate von this compound ergeben .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Wird als Werkzeugverbindung verwendet, um TLR3-Signalwege und deren Hemmung zu untersuchen.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die auf TLR3 und verwandte Signalwege abzielen.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es TLR3 selektiv hemmt. Es bindet an den TLR3/Doppelstrang-RNA-Komplex und verhindert so die Aktivierung nachgeschalteter Signalwege . Diese Hemmung führt zu einer Reduktion der Produktion von pro-inflammatorischen Zytokinen wie TNF-α und IL-1β . Zu den beteiligten molekularen Zielen gehören TLR3 und seine zugehörigen Signalmoleküle .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
CU CPT 4a zeichnet sich durch seine hohe Selektivität für TLR3 und seine nachgewiesene Wirksamkeit bei der Reduktion des gastrointestinalen Syndroms in Tiermodellen aus . Seine einzigartige chemische Struktur, die einen Benzo[b]thiophenring mit Chlor- und Fluorsubstituenten aufweist, trägt zu seinen spezifischen Bindungs- und Hemmeigenschaften bei .
Eigenschaften
IUPAC Name |
(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAASQMCXDRISAV-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336697 | |
| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1279713-77-7 | |
| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is CU CPT 4a and what is its role in Angiotensin II-induced hypertension?
A1: this compound is a selective inhibitor of the Toll-like receptor 3 (TLR3) signaling pathway []. Research suggests that the TLR3/TRIF pathway, but not the TLR4 pathway, is essential for the development of hypertension induced by Angiotensin II []. When this compound was used to inhibit TLR3 signaling in wild-type mice, the increase in systolic blood pressure typically observed with Angiotensin II infusion was prevented []. This suggests that TLR3 signaling is a key contributor to Angiotensin II-induced hypertension.
Q2: How does the effect of this compound on cardiac hypertrophy differ from its effect on hypertension in the context of Angiotensin II?
A2: While this compound was shown to block Angiotensin II-induced hypertension, the research indicates that both TLR3 and TLR4, likely through the common TRIF adaptor protein, contribute to Angiotensin II-induced cardiac hypertrophy []. This means that inhibiting TLR3 with this compound alone is not sufficient to prevent cardiac hypertrophy. The study demonstrated that both TLR3 knockout mice and TLR4 deficient mice experienced less cardiac hypertrophy (measured as heart weight to body weight ratio) compared to wild-type mice after Angiotensin II infusion []. This suggests a more complex involvement of both TLR3 and TLR4 in the development of cardiac hypertrophy induced by Angiotensin II.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)
